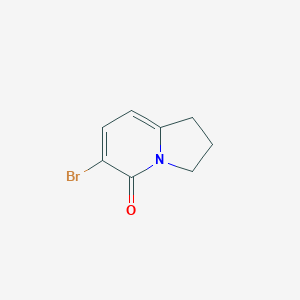

5(1H)-Indolizinone, 6-bromo-2,3-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “5(1H)-Indolizinone, 6-bromo-2,3-dihydro-” are not available, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of enantiomerically pure dihydro-1H-azepines through the thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes in the presence of K2CO3 .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Methods and Chemical Reactivity

The compound has been used in the development of novel synthetic methodologies and understanding chemical reactivity. For instance, the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate derivatives with N-bromosuccinimide demonstrated a pathway to tetrahydro, dihydro, and dehydro esters, highlighting the reactivity of indolizinone derivatives towards halogenation and the potential for diverse functionalization strategies (Irikawa et al., 1989). Additionally, a study on the 1,3-dipolar cycloaddition chemistry for preparing novel indolizinone-based compounds revealed efficient synthesis routes for indolo- and furano-fused indolizinones, showcasing the versatility of indolizinone scaffolds in organic synthesis (Mmutlane et al., 2005).

Biological Activity and Potential Applications

Indolizinone derivatives have also been explored for their biological activities, offering potential applications in drug discovery. For example, new antiinfective and human 5-HT2 receptor-binding compounds from the Jamaican sponge Smenospongia aurea were discovered, including derivatives of indolizinone that exhibit significant antimalarial, antimycobacterial activity, and selective serotonin receptor subtype affinity (Hu et al., 2002). This indicates the therapeutic potential of indolizinone derivatives in treating infectious diseases and modulating serotonin receptors.

Structural and Analytical Studies

Indolizinone derivatives have been subjects of structural and analytical studies to understand their chemical properties and interactions. The crystal structure and Hirshfeld surface analysis of an indole derivative provided insights into the intermolecular interactions and stabilization mechanisms of these compounds, which is crucial for designing molecules with desired physical and chemical properties (Geetha et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-2,3-dihydro-1H-indolizin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-3-6-2-1-5-10(6)8(7)11/h3-4H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNLCLJUJFYCAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C(=O)N2C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(1H)-Indolizinone, 6-bromo-2,3-dihydro- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)

![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)